![molecular formula C9H8N2O3 B180663 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid CAS No. 129912-15-8](/img/structure/B180663.png)
7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid
Overview
Description
7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound is characterized by its imidazo[1,2-A]pyridine core structure, which is a fused bicyclic system containing both nitrogen and oxygen atoms. It is commonly used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-A]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Pharmaceutical Development
7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid has been identified as a crucial component in the development of pharmaceuticals targeting neurological and metabolic disorders. Its unique molecular structure allows for effective interactions with biological targets, making it a promising candidate for drug synthesis.
- Case Study: Antitubercular Activity
A study synthesized a series of imidazo[1,2-A]pyridine derivatives and tested their efficacy against Mycobacterium tuberculosis. Compounds derived from this compound exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains, indicating a strong potential for treating tuberculosis .
Food Safety Testing
The compound is utilized in analytical chemistry to detect carcinogenic compounds in food products. Its application in food safety testing helps ensure compliance with health regulations and protects consumer health.
- Application Example: Carcinogen Detection
Research has shown that derivatives of imidazo[1,2-A]pyridine can be used to identify harmful substances in food matrices, thereby contributing to food safety standards .
Biochemical Research
In biochemical studies, this compound is employed to explore enzyme inhibition and metabolic pathways. This research provides insights into disease mechanisms and potential therapeutic strategies.
- Case Study: Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to the development of new therapeutic agents for various diseases .
Material Science
The compound's properties are being explored for developing novel materials, particularly polymers that require specific thermal and mechanical characteristics. This application is crucial for advancing material science and engineering.
- Research Insights: Polymer Development
Studies have indicated that the incorporation of imidazo[1,2-A]pyridine derivatives into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for various industrial applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-A]pyridine-3-carboxylic acid
- 2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamide
- Imidazo[1,2-A]pyridine-5-carboxylic acid
Uniqueness
7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazo[1,2-A]pyridine derivatives and contributes to its specific applications in research and industry .
Biological Activity
7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against Mycobacterium tuberculosis (M. tuberculosis) and various cancer cell lines. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and pharmacokinetic profiles.
The molecular formula of this compound is , with a molecular weight of approximately 218.21 g/mol. The compound features a methoxy group at the seventh position of the imidazo[1,2-a]pyridine structure, contributing to its unique chemical properties and biological activities.
Antituberculosis Activity
Research has shown that derivatives of imidazo[1,2-a]pyridine, including 7-methoxy derivatives, exhibit potent activity against M. tuberculosis. A study identified several analogs with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various strains of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . Notably, the compound has been proposed to target QcrB, a component of the electron transport chain in M. tuberculosis, which is crucial for ATP synthesis and bacterial survival .
Table 1: Antituberculosis Activity of this compound Derivatives
Compound | MIC (µM) | Target | Remarks |
---|---|---|---|
This compound | 0.05 - 1.5 | QcrB | Active against MDR-TB |
Compound X | 0.03 - 0.5 | Unknown | Potent against XDR-TB |
Compound Y | 0.04 - 0.6 | Unknown | Non-toxic to VERO cells |
Anticancer Activity
In addition to its antibacterial properties, this compound has demonstrated anticancer activity in various studies. It has shown efficacy against several cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism of action appears to involve interaction with biological macromolecules that disrupt cellular processes essential for cancer cell proliferation .
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.0 | Induction of apoptosis |
PC-3 | 4.5 | Inhibition of cell proliferation |
HeLa | 6.0 | Disruption of metabolic pathways |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly influence both antituberculosis and anticancer activities. For instance:
- Position 2 : Substituents at this position are critical for maintaining activity against M. tuberculosis.
- Position 7 : The presence of a methoxy group enhances solubility and bioavailability.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that derivatives exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example:
- High plasma protein binding (>99% in human/mouse models).
- Minimal inhibition of cytochrome P450 enzymes at therapeutic concentrations, indicating low potential for drug-drug interactions.
Table 3: Pharmacokinetic Properties
Property | Value |
---|---|
Plasma Protein Binding | >99% |
CYP Inhibition (CYP3A4) | 52.2% |
Hepatocyte Stability | >98% remaining at 2 hrs |
Case Studies
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine compounds in clinical applications:
- Case Study A : A compound from this class was evaluated in a Phase II clinical trial for MDR-TB treatment and showed promising results with a significant reduction in bacterial load.
- Case Study B : Another derivative demonstrated effective tumor reduction in animal models when administered at specified doses over four weeks.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, and how can purity be optimized?
The compound is synthesized via oxidation of its methyl-substituted precursor. For example, potassium permanganate (KMnO₄) in aqueous media under reflux (90–95°C) oxidizes methyl groups to carboxylic acids. Key steps include:
- Reagents : KMnO₄ in acidic aqueous conditions (pH 4 adjusted with HCl).
- Purification : Isolation via copper salt precipitation, yielding ~47% purity .
- Yield Optimization : Gradual addition of KMnO₄ (10 portions over 3 hours) minimizes side reactions. Post-reaction filtration and acidification improve crystallization.
Q. Which analytical techniques are critical for characterizing this compound?
- Elemental Analysis : Confirm stoichiometry (e.g., C: 54.92% calc. vs. 54.61% found; H: 4.57% calc. vs. 4.51% found) .
- NMR Spectroscopy : Key peaks include δ 3.85 (OCH₃ singlet) and 7.4–8.3 ppm (pyridine protons) in CDCl₃ .
- Melting Point : Used to verify purity (e.g., 167°C for analogous methoxypyridine-carboxylic acids) .
Advanced Research Questions
Q. How can contradictory elemental analysis data (e.g., C/H/N discrepancies) be resolved during synthesis?
Minor deviations (e.g., C: 54.92% calc. vs. 54.61% found) may arise from hydration or residual solvents. Mitigation strategies:
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove impurities.
- HPLC-MS : Quantify trace contaminants and confirm molecular ion peaks.
- Thermogravimetric Analysis (TGA) : Detect hydrated or solvated forms affecting mass balance .
Q. What reaction mechanisms govern the oxidation of methyl-substituted precursors to carboxylic acids?
KMnO₄-mediated oxidation proceeds via radical intermediates under acidic conditions. Key steps:
Methyl Group Activation : Protonation of the pyridine ring enhances methyl C-H bond polarization.
Radical Formation : KMnO₄ abstracts a hydrogen atom, generating a methyl radical.
Carboxylic Acid Formation : Sequential oxidation steps (aldehyde → carboxylate) occur, stabilized by the aromatic π-system .
Computational Insight: Density functional theory (DFT) can model transition states to optimize reaction pathways .
Q. How can researchers assess the pharmacological potential of this compound?
- In Vitro Assays : Test binding affinity to targets like GABAₐ receptors (linked to anxiolytic activity in imidazo[1,2-a]pyrimidine analogs) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy position) to enhance bioavailability.
- Molecular Docking : Use X-ray crystallography data (e.g., Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, PDB) to predict binding modes .
Q. What strategies improve yield in one-pot syntheses of imidazo[1,2-a]pyridine derivatives?
- Catalyst Screening : Palladium on carbon (Pd/C) enhances coupling reactions; NaH promotes deprotonation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Temperature Control : Maintain 70–80°C to balance reaction rate and side-product formation .
Q. How can computational chemistry predict the reactivity of this compound?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- pKa Prediction : Software like MarvinSketch estimates carboxylic acid protonation states under physiological conditions.
- Solvent Effects : COSMO-RS simulations assess solubility and stability in aqueous media .
Q. What methods determine stereochemical outcomes in imidazo[1,2-a]pyridine derivatives?
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) .
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
- Circular Dichroism (CD) : Detect Cotton effects in chiral derivatives.
Properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQAEKZHTQUATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602153 | |
Record name | 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129912-15-8 | |
Record name | 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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